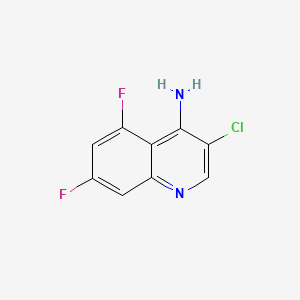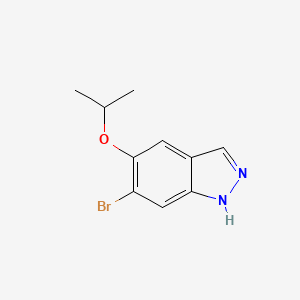
6-Bromo-5-isopropoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the molecular formula C10H11BrN2O. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the sixth position and an isopropoxy group at the fifth position on the indazole ring.
Mechanism of Action
Target of Action
Similar indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .
Mode of Action
Indazole derivatives have been known to interact with their targets, leading to changes that can inhibit the viability of certain cancer cells .
Biochemical Pathways
It’s worth noting that indazole derivatives can affect angiogenesis, a process of new blood vessel development from preexisting vessels .
Result of Action
Similar indazole derivatives have shown potential in hindering the viability of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-isopropoxy-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indazole core.
Bromination: The indazole core is brominated at the sixth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Isopropoxylation: The brominated indazole is then subjected to isopropoxylation using isopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-isopropoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indazoles with different aryl or vinyl groups.
Scientific Research Applications
6-Bromo-5-isopropoxy-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole: Another indazole derivative with similar biological activities.
5-Isopropoxy-1H-indazole: Lacks the bromine atom but shares the isopropoxy group.
6-Bromo-1H-indazole: Lacks the isopropoxy group but contains the bromine atom.
Uniqueness
6-Bromo-5-isopropoxy-1H-indazole is unique due to the presence of both the bromine atom and the isopropoxy group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
6-bromo-5-propan-2-yloxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSSYQGDNEATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
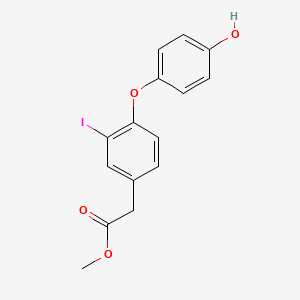
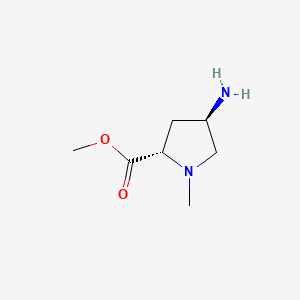

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)
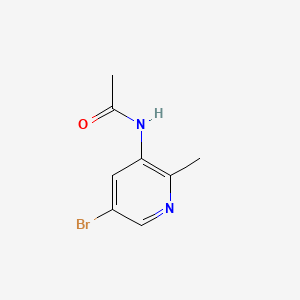
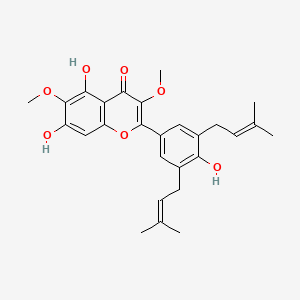
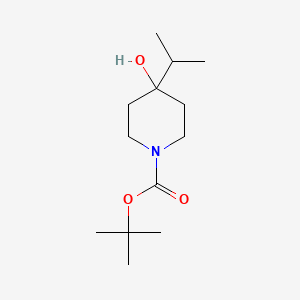

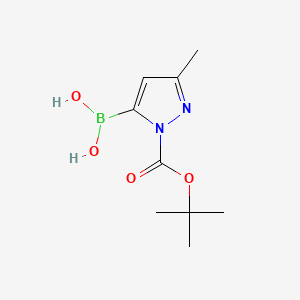
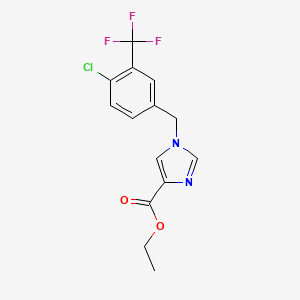
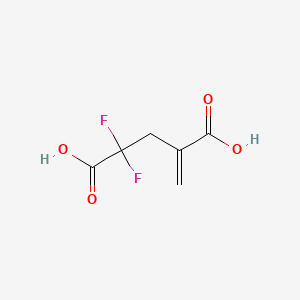
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)
